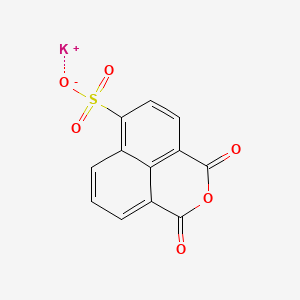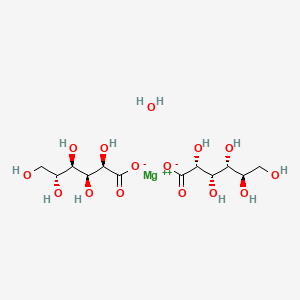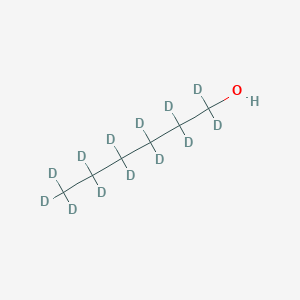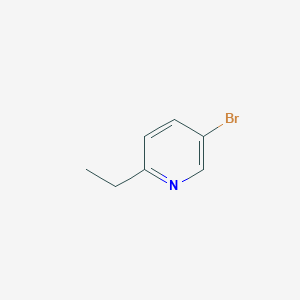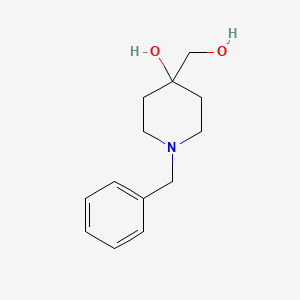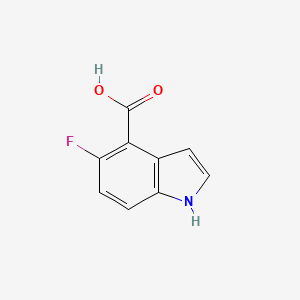
Ácido 5-fluoro-1H-indol-4-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-1H-indole-4-carboxylic Acid: is a fluorinated derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activity and are present in various alkaloids and synthetic drug molecules . The addition of a fluorine atom to the indole structure can enhance its biological properties and stability, making it a compound of interest in pharmaceutical and chemical research .
Aplicaciones Científicas De Investigación
Chemistry: 5-fluoro-1H-indole-4-carboxylic Acid is used as a building block in the synthesis of various organic compounds. Its fluorinated structure can enhance the stability and reactivity of the resulting molecules .
Biology: In biological research, fluorinated indole derivatives are studied for their potential as enzyme inhibitors or receptor ligands. The fluorine atom can improve the binding affinity and selectivity of the compound .
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. Fluorinated indoles have shown promise in preclinical studies for their ability to inhibit specific biological targets .
Industry: In the industrial sector, 5-fluoro-1H-indole-4-carboxylic Acid is used in the development of agrochemicals and dyes. Its unique chemical properties make it a valuable intermediate in various industrial processes .
Mecanismo De Acción
Target of Action
5-Fluoro-1H-indole-4-carboxylic Acid, like other indole derivatives, is known to interact with a variety of targets. Indole derivatives have been found in many important synthetic drug molecules and play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes that can inhibit the growth of cancer cells, microbes, and various types of disorders in the human body .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
Result of Action
Indole derivatives are known to have various biologically vital properties, suggesting that they can have significant molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
Indole derivatives, including 5-fluoro-1H-indole-4-carboxylic Acid, interact with various enzymes, proteins, and other biomolecules These interactions are crucial for their role in biochemical reactions
Cellular Effects
5-fluoro-1H-indole-4-carboxylic Acid, like other indole derivatives, has been shown to have various effects on cells . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5-fluoro-1H-indole-4-carboxylic Acid involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1H-indole-4-carboxylic Acid typically involves the introduction of a fluorine atom into the indole ring. One common method is the electrophilic fluorination of indole derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require a catalyst to facilitate the fluorination process .
Industrial Production Methods: Industrial production of 5-fluoro-1H-indole-4-carboxylic Acid may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .
Análisis De Reacciones Químicas
Types of Reactions: 5-fluoro-1H-indole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of halogenated or nitrated indole derivatives.
Comparación Con Compuestos Similares
- 5-fluoro-1H-indole-2-carboxylic Acid
- 5-fluoro-3-phenyl-1H-indole-2-carbonylthiosemicarbazide
- 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Comparison: Compared to other fluorinated indole derivatives, 5-fluoro-1H-indole-4-carboxylic Acid is unique due to its specific substitution pattern on the indole ring. This unique structure can result in different biological activities and chemical reactivity, making it a compound of interest for various research applications .
Propiedades
IUPAC Name |
5-fluoro-1H-indole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-4-11-7)8(6)9(12)13/h1-4,11H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEMHSZWSHYBDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

